4-[2-amino-3-(butoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-amino-3-(butoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolo[2,3-b]quinoxaline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Butoxycarbonyl Group: This can be achieved through esterification reactions using butoxycarbonyl chloride in the presence of a base such as triethylamine.
Attachment of the Benzoic Acid Moiety: This step involves coupling reactions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the nitro or carbonyl groups can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nitric acid, halogens (chlorine, bromine).
Major Products Formed
Oxidation Products: Oxidized derivatives with modified functional groups.
Reduction Products: Reduced forms with altered oxidation states.
Substitution Products: Substituted derivatives with new functional groups attached to the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 4-[2-amino-3-(butoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has potential applications in studying enzyme interactions and protein binding due to its ability to interact with biological macromolecules. It can serve as a probe in biochemical assays.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. Its structural features make it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-[2-amino-3-(butoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-amino-3-(methoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid
- 4-[2-amino-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid
- 2-amino-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile
Uniqueness
Compared to similar compounds, 4-[2-amino-3-(butoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid is unique due to its butoxycarbonyl group, which can influence its solubility, reactivity, and biological activity. This structural variation can lead to different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.
Properties
IUPAC Name |
4-(2-amino-3-butoxycarbonylpyrrolo[3,2-b]quinoxalin-1-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c1-2-3-12-30-22(29)17-18-20(25-16-7-5-4-6-15(16)24-18)26(19(17)23)14-10-8-13(9-11-14)21(27)28/h4-11H,2-3,12,23H2,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQNREOFNBEFBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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